molecular formula C5H9N3O B1629009 2,5,7-Triazaspiro[3.4]octan-8-one CAS No. 693773-35-2

2,5,7-Triazaspiro[3.4]octan-8-one

Cat. No.: B1629009
CAS No.: 693773-35-2
M. Wt: 127.14 g/mol
InChI Key: IFPZLHUTZKYUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-Triazaspiro[34]octan-8-one is a chemical compound with the molecular formula C5H9N3O It is known for its unique spiro structure, which includes a nitrogen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Triazaspiro[3.4]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Triazaspiro[3.4]octan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

2,5,7-Triazaspiro[3.4]octan-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5,7-Triazaspiro[3.4]octane: Lacks the carbonyl group present in 2,5,7-Triazaspiro[3.4]octan-8-one.

    2,5,7-Triazaspiro[3.4]octan-6-one: Differs in the position of the carbonyl group.

    2,5,7-Triazaspiro[3.4]octan-4-one: Another positional isomer with the carbonyl group at a different location.

Uniqueness

This compound is unique due to its specific spiro structure and the position of the carbonyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-4-5(1-6-2-5)8-3-7-4/h6,8H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZLHUTZKYUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619843
Record name 2,5,7-Triazaspiro[3.4]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693773-35-2
Record name 2,5,7-Triazaspiro[3.4]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-Triazaspiro[3.4]octan-8-one
Reactant of Route 2
2,5,7-Triazaspiro[3.4]octan-8-one
Reactant of Route 3
2,5,7-Triazaspiro[3.4]octan-8-one
Reactant of Route 4
2,5,7-Triazaspiro[3.4]octan-8-one
Reactant of Route 5
2,5,7-Triazaspiro[3.4]octan-8-one
Reactant of Route 6
2,5,7-Triazaspiro[3.4]octan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.